(1-Ethylpiperidin-4-YL)methyl pentanoate
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Overview
Description
(1-Ethylpiperidin-4-YL)methyl pentanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . The compound is characterized by the presence of an ethyl group attached to the piperidine ring and a pentanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethylpiperidin-4-YL)methyl pentanoate typically involves the esterification of (1-Ethylpiperidin-4-YL)methanol with pentanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-Ethylpiperidin-4-YL)methyl pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(1-Ethylpiperidin-4-YL)methyl pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (1-Ethylpiperidin-4-YL)methyl pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Ethyl 4-methyl-2-(1-piperidinyl)pentanoate hydrochloride
- Ethyl 2-(1-piperidinyl)pentanoate hydrochloride
- Ethyl 4-methyl-1-(1-piperidinyl)cyclohexanecarboxylate hydrochloride
Comparison: (1-Ethylpiperidin-4-YL)methyl pentanoate is unique due to its specific ester and piperidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
700870-67-3 |
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Molecular Formula |
C13H25NO2 |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
(1-ethylpiperidin-4-yl)methyl pentanoate |
InChI |
InChI=1S/C13H25NO2/c1-3-5-6-13(15)16-11-12-7-9-14(4-2)10-8-12/h12H,3-11H2,1-2H3 |
InChI Key |
JXLSFAZSRRJLCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCC1CCN(CC1)CC |
Origin of Product |
United States |
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